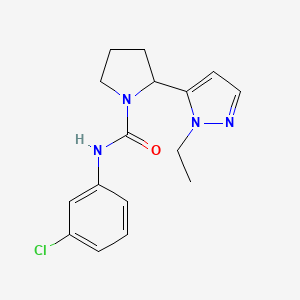![molecular formula C18H22N2O3S B4722956 N-(3-methylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4722956.png)
N-(3-methylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide
Descripción general
Descripción
N-(3-methylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide, commonly known as MSMPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of sulfonylurea derivatives and has been studied for its effects on various biological processes.
Mecanismo De Acción
MSMPB exerts its effects through the inhibition of PTP1B. This enzyme is known to dephosphorylate insulin receptor substrate (IRS) proteins, leading to the attenuation of insulin signaling. By inhibiting PTP1B, MSMPB enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues such as muscle and liver.
Biochemical and Physiological Effects:
Studies have shown that MSMPB improves glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. This compound has also been shown to reduce body weight and improve lipid metabolism in these models. MSMPB has been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines in animal models of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MSMPB in lab experiments include its potent inhibitory effect on PTP1B, its ability to improve glucose uptake and insulin sensitivity, and its anti-inflammatory properties. However, the limitations of using MSMPB in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.
Direcciones Futuras
There are several future directions for the research on MSMPB. One potential area of study is the development of MSMPB analogs with improved potency and selectivity for PTP1B inhibition. Another area of study is the investigation of the effects of MSMPB on other biological processes, such as inflammation and oxidative stress. Additionally, the potential therapeutic applications of MSMPB in other diseases such as cancer and neurodegenerative disorders warrant further investigation.
Aplicaciones Científicas De Investigación
MSMPB has been studied extensively for its potential use in the treatment of various diseases. Studies have shown that MSMPB has a potent inhibitory effect on the activity of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling. This inhibition leads to increased insulin sensitivity and improved glucose uptake, making MSMPB a potential candidate for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-(N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-17(18(21)19-15-10-8-9-14(2)13-15)20(24(3,22)23)16-11-6-5-7-12-16/h5-13,17H,4H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJBYYUYIRHTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4722875.png)



![2-{4-allyl-5-[(3-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}-4-bromophenol](/img/structure/B4722899.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B4722901.png)
![3-{[5-(4-bromo-3-nitrobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4722905.png)
![N'-ethyl-N,N-dimethyl-6-[(2-phenoxyethyl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B4722916.png)
![4-cyano-N,N,3-trimethyl-5-{[3-(5-nitro-2-furyl)acryloyl]amino}-2-thiophenecarboxamide](/img/structure/B4722920.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-iodobenzamide](/img/structure/B4722925.png)

![3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4722962.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4722973.png)
